molecular formula C37H48N6O7S2 B1471600 Ritonavir hydroperoxide CAS No. 2034136-66-6

Ritonavir hydroperoxide

Cat. No.: B1471600
CAS No.: 2034136-66-6
M. Wt: 752.9 g/mol
InChI Key: OABLQOGZCAELNU-QJANCWQKSA-N
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Description

Ritonavir Hydroperoxide, identified with CAS number 2034136-66-6, is a specified oxidative degradation product of the antiviral drug Ritonavir . It is officially listed as Impurity G in the European Pharmacopoeia (EP) and is also known as this compound in the United States Pharmacopeia (USP) . This compound is a critical pharmaceutical reference standard used in analytical research and development. Its primary application is in analytical method development, validation, and quality control (QC) during the commercial production and regulatory submission (e.g., ANDA) of Ritonavir-based drug products . The synthesis of this specific impurity is essential for identification and quantification purposes, particularly when standard forced degradation studies are not effective or when multigram quantities are required for toxicological assessments . The molecular formula of this compound is C37H48N6O7S2, and it has a molecular weight of 752.94 g/mol . One documented synthesis route involves the application of the Isayama–Mukaiyama cobalt-catalyzed hydroperoxysilylation to an alkene derivative of Ritonavir . This product is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[[2-(2-hydroperoxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O7S2/c1-24(2)32(42-35(46)43(5)20-28-22-51-34(40-28)37(3,4)50-48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-52-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABLQOGZCAELNU-QJANCWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of Ritonavir Hydroperoxide Formation

Elucidation of Oxidative Degradation Mechanisms Leading to Hydroperoxide

The oxidative degradation of Ritonavir can proceed through several interconnected mechanisms, ultimately resulting in the formation of the hydroperoxide derivative. These pathways are primarily driven by the interaction of the drug molecule with various oxidizing agents.

Forced degradation studies frequently employ hydrogen peroxide to simulate oxidative stress conditions and identify potential degradation products. nih.govjchr.orgnih.govresearchgate.netnih.gov The formation of Ritonavir hydroperoxide in the presence of peroxides is believed to occur through a nucleophilic attack or a radical-mediated process. The thiazole (B1198619) ring and the isopropyl group are potential sites of oxidation. One proposed mechanism involves the direct reaction of hydrogen peroxide with a susceptible site on the Ritonavir molecule, leading to the introduction of a hydroperoxy group.

Table 1: Experimental Conditions in Peroxide-Induced Degradation Studies of Ritonavir

ParameterConditionReference
Oxidizing AgentHydrogen Peroxide (H₂O₂) nih.gov
Concentration3% - 30% nih.gov
TemperatureRoom Temperature to 70°C nih.gov
Duration0.5 hours to several days nih.govnih.gov

While direct, uncatalyzed oxidation of Ritonavir by atmospheric oxygen (autoxidation) is generally a slow process, it can be initiated and propagated through radical chain reactions, particularly in the presence of initiators such as light or trace metal ions. The mechanism likely involves the abstraction of a hydrogen atom from a susceptible position on the Ritonavir molecule, such as the benzylic positions or the isopropyl group, to form a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another Ritonavir molecule, propagating the chain reaction and forming this compound.

Enzymatic and Non-Enzymatic Contributions to Hydroperoxide Generation

Both biological and purely chemical processes can lead to the formation of this compound. In vivo, enzymatic reactions play a significant role, while non-enzymatic pathways are more relevant to the degradation of the drug substance during storage and manufacturing.

The primary route of Ritonavir metabolism in the body is through oxidation catalyzed by the cytochrome P450 (CYP) enzyme system, particularly CYP3A and, to a lesser extent, CYP2D6. nih.govdrugbank.com One of the major metabolites identified is the isopropylthiazole oxidation product, designated as M-2. nih.govdrugbank.com This enzymatic oxidation can be a crucial initial step in the formation of hydroperoxide precursors. The CYP450-mediated reaction can introduce a hydroxyl group or other oxygenated functionalities onto the Ritonavir molecule, making it more susceptible to subsequent oxidation to a hydroperoxide. For instance, the oxidation of the isopropyl group could generate an intermediate that is readily converted to a hydroperoxide.

Table 2: Key Cytochrome P450 Isozymes in Ritonavir Metabolism

EnzymeRole in Ritonavir MetabolismReference
CYP3A4Major contributor to the formation of oxidative metabolites. nih.govdrugbank.compatsnap.com
CYP2D6Contributes to the formation of the M-2 metabolite. nih.govdrugbank.com

Radical-driven reactions are central to the non-enzymatic formation of this compound. These reactions typically proceed through a three-stage process: initiation, propagation, and termination.

Initiation: The process begins with the formation of a free radical from a non-radical species. This can be triggered by initiators like heat, light, or the presence of metal ions, which can catalyze the decomposition of trace peroxides. This initial radical then abstracts a hydrogen atom from a labile site on the Ritonavir molecule (RH) to form a Ritonavir radical (R•).

Initiator → Radical Radical + RH → R• + Radical-H

Propagation: The Ritonavir radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another Ritonavir molecule, thereby propagating the chain reaction and forming this compound (ROOH) and a new Ritonavir radical.

R• + O₂ → ROO• ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product.

R• + R• → R-R ROO• + ROO• → Non-radical products R• + ROO• → ROOR

This radical chain mechanism provides a plausible pathway for the formation of this compound under conditions of oxidative stress.

Influence of Environmental Factors on Hydroperoxide Formation Kinetics

The rate of this compound formation is significantly influenced by various environmental factors, primarily photolytic conditions, temperature, and humidity. These factors can affect both the initiation and propagation steps of the oxidative chain reaction.

Photolytic Conditions and Photo-oxidation Processes

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate the formation of free radicals, thereby accelerating the photo-oxidation of Ritonavir. The thiazole ring and other chromophores within the Ritonavir molecule can absorb photons, leading to excited states that can facilitate the abstraction of a hydrogen atom from the isopropyl group.

Forced degradation studies have been conducted on Ritonavir under various conditions, including photolysis. researchgate.netnih.gov While some studies have reported Ritonavir to be relatively stable under certain photolytic conditions, this stability is highly dependent on the specific wavelengths and intensity of the light source, as well as the presence of photosensitizers. The process of photo-oxidation in pharmaceutical compounds can occur through two primary pathways:

Type I Photo-oxidation: In this pathway, the excited photosensitizer directly abstracts a hydrogen atom or an electron from the substrate (Ritonavir) to form free radicals.

Type II Photo-oxidation: Here, the excited photosensitizer transfers its energy to molecular oxygen to generate highly reactive singlet oxygen, which can then react with the Ritonavir molecule.

The presence of oxygen is a critical factor in the photo-oxidation process, as it is directly involved in the formation of the peroxyl radical. The kinetics of photo-oxidation are therefore dependent on both the light intensity and the partial pressure of oxygen.

Temperature and Humid-Heat Effects on Oxidative Stability

Temperature plays a crucial role in the kinetics of chemical reactions, including the formation of this compound. An increase in temperature generally leads to an increase in the rate of reaction, as it provides the necessary activation energy for the initiation and propagation of the free-radical chain reaction.

Humidity can also influence the oxidative stability of Ritonavir, although its effect is often coupled with temperature. High humidity can lead to the formation of a moisture layer on the surface of the solid drug, which can facilitate the mobility of reactants and catalysts, potentially accelerating degradation. Furthermore, water can participate in hydrolytic degradation pathways, which may produce degradation products that could influence the oxidative stability of the remaining drug. The hydration and dehydration phenomena resulting from changes in relative humidity can affect the solid-state properties of the drug, which in turn may impact its susceptibility to oxidation. nih.gov

The interplay between temperature and humidity is therefore a critical consideration in predicting the shelf-life and ensuring the stability of Ritonavir. The following table summarizes the general effects of these environmental factors on the formation of this compound.

Environmental FactorEffect on Hydroperoxide FormationUnderlying Mechanism
Photolytic Conditions (UV Light) Accelerates formationProvides energy for radical initiation (photo-oxidation).
Temperature Increases rate of formationProvides activation energy for the radical chain reaction.
Humidity Can accelerate formationFacilitates reactant mobility and may influence solid-state properties.

It is important to note that while these general principles apply, the specific kinetics of this compound formation will be dependent on a complex interplay of these factors, as well as the presence of other excipients and impurities in the formulation.

Advanced Spectroscopic and Chromatographic Characterization of Ritonavir Hydroperoxide

Development and Validation of Stability-Indicating Analytical Methodologies for Hydroperoxide Detection

Stability-indicating analytical methods are crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the analytical procedure can accurately measure the API's concentration without interference. The development of such methods for ritonavir involves forced degradation studies, where the drug is exposed to harsh conditions like acid, base, heat, light, and oxidative stress to generate potential impurities, including hydroperoxides. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

HPLC and UPLC are the cornerstone techniques for the analysis of drug stability and impurity profiling due to their high resolution, sensitivity, and reproducibility. scispace.com Several stability-indicating HPLC and UPLC methods have been developed to resolve ritonavir from its degradation products formed under oxidative stress. oup.comijper.org

Forced degradation studies often utilize hydrogen peroxide (H2O2) to induce oxidative stress. researchgate.netresearchgate.net In one such study, a UPLC method was developed that successfully separated ritonavir from its related compounds, demonstrating its stability-indicating nature. oup.com Another HPLC method employed a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and 0.05 M phosphoric acid (55:45, v/v) to separate ritonavir from its degradation products, with the parent drug showing a retention time of approximately 4.82 minutes. researchgate.netjfda-online.com The use of a photodiode array (PDA) detector allows for the assessment of peak purity, confirming that the chromatographic peak for ritonavir is not co-eluting with any of its degradants. researchgate.net

UPLC methods offer advantages over traditional HPLC, including shorter run times, improved resolution, and lower solvent consumption. researchgate.net A UPLC method developed for the impurity profiling of a fixed-dose combination of Darunavir and Ritonavir demonstrated the capability to separate all potential degradation impurities of both active ingredients. ijper.org Such methods are validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure their suitability for their intended purpose. scispace.comijper.org

Table 1: Example of HPLC/UPLC Method Parameters for Ritonavir Stability Studies
ParameterHPLC Method researchgate.netjfda-online.comUPLC Method researchgate.net
ColumnAgilent Eclipse XDB-C18 (5 µm, 4.6 × 150 mm)Gemini C18 (5.0 µm, 4.6 × 50 mm)
Mobile PhaseAcetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)Water : Methanol (30:70, v/v), pH 2.8 with orthophosphoric acid
Flow Rate1.0 mL/min0.5 mL/min
Detection Wavelength210 nm215 nm
Retention Time (Ritonavir)4.82 ± 0.002 min1.583 min

High-Performance Thin Layer Chromatography (HPTLC) in Degradation Profiling

HPTLC is another valuable technique for stability-indicating analysis, offering the advantage of simultaneous processing of multiple samples, which reduces analysis time and cost. jfda-online.com A validated stability-indicating HPTLC method has been developed for the determination of ritonavir in the presence of its degradation products. researchgate.netjfda-online.com

In this method, the separation was achieved on silica (B1680970) gel HPTLC plates with a mobile phase consisting of acetonitrile and water (1:2, v/v), adjusted to a pH of 5.0. researchgate.netjfda-online.com Densitometric analysis was performed at 240 nm. The ritonavir spot was well-resolved with a retention factor (Rf) value of 0.41 ± 0.014. researchgate.netjfda-online.com This method was shown to effectively separate the drug from the degradation products generated during forced degradation studies, including oxidative stress with 30% hydrogen peroxide. jfda-online.com The ability to separate the parent drug from its stress-induced degradants confirms the stability-indicating nature of the HPTLC method. researchgate.net

Mass Spectrometry (MS) Techniques for Structural Elucidation of Ritonavir Hydroperoxide

While chromatographic techniques can separate the degradation products, mass spectrometry is indispensable for their structural elucidation. Coupling liquid chromatography with mass spectrometry (LC-MS) provides retention time data and mass information simultaneously, which is critical for identifying unknown impurities like this compound.

LC-MS/MS and LC-ESI-MS for Confirmation and Fragmentation Analysis

LC-MS/MS is a powerful tool for characterizing forced degradation products of pharmaceuticals. nih.govresearchgate.net Studies on ritonavir have utilized this technique to identify and propose structures for various degradants formed under stress conditions, including oxidation. nih.govresearchgate.net In a comprehensive study, ritonavir was subjected to hydrolysis, oxidation, photolysis, and thermal stress, leading to the formation of eight degradation products. nih.gov These products were separated on a C18 column and characterized by extending the LC method to an MS/MS system. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of large, non-volatile, and thermally labile molecules like ritonavir and its derivatives. By analyzing the fragmentation patterns of the protonated molecular ions [M+H]⁺ of both the parent drug and its degradation products, plausible degradation pathways can be proposed. nih.govresearchgate.net This fragmentation data is crucial for pinpointing the site of modification on the ritonavir molecule, such as the addition of a hydroperoxide group.

High-Resolution Mass Spectrometry (HRMSn) for Precise Molecular Characterization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. This capability is essential for confirming the identity of a proposed degradation product. nih.govresearchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers, often coupled with LC (LC-Q-TOF), can be used to obtain precise mass data for this compound. researchgate.net

The high mass accuracy of HRMS helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions). For this compound, HRMS can confirm the addition of two oxygen atoms to the parent ritonavir molecule by providing a measured mass that corresponds to the calculated exact mass of the proposed C37H48N6O7S2 formula. This precise molecular characterization provides a high degree of confidence in the structural assignment of the degradation product. nih.gov

Table 2: Mass Spectrometry Data for Ritonavir and Potential Hydroperoxide Degradant
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected [M+H]⁺ Ion (m/z)Technique Application
RitonavirC37H48N6O5S2720.3128721.3201Reference for fragmentation pathway analysis nih.govresearchgate.net
This compoundC37H48N6O7S2752.2965753.3038HRMS for precise mass measurement and formula confirmation nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides strong evidence for the molecular formula and substructures of a degradation product, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation. researchgate.net NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the definitive assignment of its structure and stereochemistry. nih.gov

For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required. ¹H NMR can identify the presence of the hydroperoxide proton (–OOH), which often appears as a distinct, deshielded signal. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. These experiments would allow researchers to precisely locate the position of the hydroperoxide group on the ritonavir scaffold. Although isolating a sufficient quantity of the hydroperoxide impurity for NMR analysis can be challenging, it is the most definitive method for structural confirmation. nih.govresearchgate.net NMR crystallography, which combines solid-state NMR with computational methods, has also been used to refine the crystal structures of ritonavir polymorphs and could potentially be applied to its degradation products. researchgate.netnih.gov

Impurity Profiling and Quantification Strategies for this compound as a Degradation Product

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Ritonavir, an antiretroviral agent, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, this compound has been identified as a significant degradation product, particularly arising from oxidative stress. Its effective profiling and quantification are paramount for maintaining the quality of Ritonavir formulations.

Forced degradation studies are instrumental in identifying potential degradation products, including this compound. These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as stipulated by the International Council for Harmonisation (ICH) guidelines. Such studies have revealed that Ritonavir is particularly labile to oxidative conditions, leading to the formation of the hydroperoxide derivative.

Advanced chromatographic and spectroscopic techniques are the cornerstone of impurity profiling and quantification. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the separation and quantification of Ritonavir and its impurities. Furthermore, the coupling of HPLC with mass spectrometry (LC-MS/MS) provides a powerful tool for the structural elucidation of these degradation products.

Several studies have focused on developing stability-indicating HPLC methods capable of separating Ritonavir from its degradation products, including the hydroperoxide impurity. These methods are validated to be specific, accurate, precise, and robust, ensuring reliable quantification.

A study detailing forced degradation of Ritonavir reported the formation of eight distinct degradation products under various stress conditions. The separation of these impurities was achieved using a Waters XTerra C18 column with a mobile phase consisting of water, methanol, and acetonitrile. This study underscores the capability of LC-MS/MS in not only separating but also characterizing the degradation products, which is crucial for understanding the degradation pathways.

The quantification of this compound, often referred to as Ritonavir Impurity G in the European Pharmacopoeia (EP), necessitates the use of a well-characterized reference standard. The development of a robust analytical method involves optimizing chromatographic conditions to achieve adequate resolution between the main peak of Ritonavir and the peaks of its various impurities.

Key parameters for a successful quantification strategy include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. For instance, a common approach involves using a C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. UV detection is typically set at a wavelength where both Ritonavir and its impurities exhibit significant absorbance, often around 240 nm.

The validation of such analytical methods is performed according to ICH guidelines and includes the determination of specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ). The LOD and LOQ are particularly important for controlling impurities at very low levels.

Below are tables summarizing typical chromatographic conditions and validation parameters for the analysis of Ritonavir and its impurities.

Table 1: Illustrative Chromatographic Conditions for Ritonavir Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Buffer (e.g., 0.02 M Ammonium Acetate)
Mobile Phase B Acetonitrile/Methanol mixture
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 40°C

Table 2: Representative Method Validation Parameters for Impurity Quantification

ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte.
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1

Kinetic and Mechanistic Studies of Ritonavir Hydroperoxide Stability and Degradation

Kinetic Modeling of Hydroperoxide Decomposition Pathways

The decomposition of hydroperoxides is a critical degradation pathway that can impact the stability of pharmaceutical products. The study of these decomposition pathways often involves kinetic modeling to predict the rate of degradation under various conditions. This section explores the kinetic behavior of Ritonavir hydroperoxide under oxidative stress.

Forced degradation studies are integral to understanding the stability of pharmaceutical compounds. When Ritonavir is subjected to oxidative stress, such as exposure to hydrogen peroxide, it can lead to the formation of this compound. The subsequent decomposition of this hydroperoxide can often be modeled using pseudo-first-order kinetics, particularly when the oxidizing agent is in significant excess, rendering its concentration effectively constant throughout the reaction. libretexts.orgimpactfactor.orgresearchgate.net

The degradation rate in such a system is described by the equation: Rate = k[this compound] where k is the pseudo-first-order rate constant.

Table 1: Illustrative Pseudo-First-Order Kinetic Data for Hydroperoxide Decomposition at 40°C

Time (hours)This compound Concentration (μM)ln(Concentration)
0100.04.61
1277.94.36
2460.74.11
3647.23.85
4836.83.61

This table presents hypothetical data to illustrate the concept of pseudo-first-order kinetics for the decomposition of a hydroperoxide intermediate. The linear relationship between ln(Concentration) and time is characteristic of a first-order process.

The decomposition of organic hydroperoxides can be significantly accelerated by the presence of catalytic species, particularly transition metal ions. iaea.org This is highly relevant in pharmaceutical formulations where trace metals can be present as impurities. Fenton-like reactions, involving metal ions such as iron (Fe²⁺/Fe³⁺), are well-known to catalyze the decomposition of peroxides. mdpi.comutah.eduresearchgate.netfrontiersin.org

The catalytic cycle typically involves the reduction of the hydroperoxide by the metal ion, leading to the homolytic cleavage of the peroxide bond: ROOH + Mⁿ⁺ → RO• + OH⁻ + M⁽ⁿ⁺¹⁾⁺

This reaction generates highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can then initiate a cascade of further degradation reactions. The rate of decomposition is therefore highly dependent on the concentration and nature of the catalytic metal species. The presence of such catalysts can dramatically decrease the shelf-life and stability of a drug product by accelerating the degradation of hydroperoxide impurities.

Table 2: Hypothetical Influence of Catalytic Species on the Decomposition Rate Constant (k) of this compound

ConditionCatalytic SpeciesConcentration (ppm)Rate Constant (k) x 10⁻⁵ s⁻¹Relative Rate Increase
ControlNone00.51x
Catalyst AFe³⁺17.515x
Catalyst BCu²⁺15.010x
Catalyst CMn²⁺13.26.4x

This table illustrates the potential impact of different transition metal ions on the decomposition rate of this compound. The data is representative and serves to highlight the significant rate acceleration caused by catalytic impurities.

Identification of Subsequent Degradation Products Arising from this compound

The decomposition of this compound is not the endpoint of degradation but rather the initiation of a series of chemical transformations that lead to a variety of subsequent products. Understanding these pathways is crucial for identifying potential impurities in the final drug product.

The central event in the degradation of this compound is the cleavage of the weak oxygen-oxygen (O-O) bond. This bond has a low dissociation energy and is susceptible to cleavage through several mechanisms:

Homolytic Cleavage: This is often the dominant pathway, especially in the presence of catalysts or upon absorption of energy (e.g., heat or light). It results in the formation of an alkoxy radical and a hydroxyl radical. acs.orgacs.orgresearchgate.netewha.ac.kr R-O-O-H → R-O• + •OH

Heterolytic Cleavage: In the presence of strong acids, the hydroperoxide can undergo acid-catalyzed cleavage, which typically involves protonation followed by the loss of a water molecule to form a carbocation. This can lead to rearrangement reactions, such as the Hock rearrangement for certain structures. mdpi.com

For a tertiary hydroperoxide like the one potentially formed on the isopropyl group of the thiazole (B1198619) ring of Ritonavir, homolytic cleavage is a primary route of decomposition. acs.orgacs.orgresearchgate.netewha.ac.kr

Following the homolytic cleavage of the O-O bond, a Ritonavir-derived alkoxy radical is formed. Alkoxy radicals are highly reactive intermediates that can undergo several subsequent reactions, dictating the profile of the final degradation products. beilstein-journals.orgresearchgate.net

Key reaction pathways for the alkoxy radical include:

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from another molecule (e.g., an excipient, solvent, or another Ritonavir molecule) to form an alcohol and a new radical.

β-Scission: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a ketone and a new alkyl radical. This fragmentation pathway is a major source of smaller degradation products.

Forced degradation studies of Ritonavir under oxidative conditions have identified several degradation products. nih.govsigmaaldrich.comresearchgate.net These products can be rationalized as arising from the initial formation of a hydroperoxide intermediate, followed by its decomposition and the subsequent reactions of the resulting alkoxy radical. The exact nature of the degradants depends on which part of the Ritonavir molecule was oxidized to form the initial hydroperoxide.

Photodegradation Kinetics and Mechanisms of this compound

Photodegradation is another important degradation pathway for many pharmaceuticals. The absorption of light can provide the necessary energy to initiate chemical reactions, including the cleavage of labile bonds.

The photodegradation of Ritonavir itself has been studied, and it can occur through direct absorption of UV light or indirectly through photosensitized processes. jeeng.netjeeng.net The presence of a hydroperoxide functional group can make a molecule more susceptible to photodegradation. The O-O bond can be cleaved directly by UV photolysis, generating radicals that accelerate degradation. researchgate.netacs.org

ROOH + hν → RO• + •OH

Furthermore, advanced oxidation processes (AOPs) involving UV light and hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate of Ritonavir. jeeng.net In these systems, the photolysis of H₂O₂ generates a high concentration of hydroxyl radicals, which are potent oxidizing agents that can attack the Ritonavir molecule and its hydroperoxide derivatives. jeeng.net

Studies have shown that the photodegradation of Ritonavir in the presence of H₂O₂ follows pseudo-first-order kinetics, with the rate constant being dependent on the concentration of H₂O₂ and the intensity of the light source. jeeng.netjeeng.net

Table 3: Kinetic Parameters for the Photodegradation of Ritonavir under Solar Light (500 W/m²)

ProcessH₂O₂ Dose (µL)Water MatrixRate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)Correlation Coefficient (R²)
Photolysis-Milli-Q Water0.00097700.8995
Photolysis-Tap Water0.00262670.8199
Photolysis + H₂O₂125Milli-Q Water0.12745.440.9843
Photolysis + H₂O₂500Milli-Q Water0.14394.820.9844

Data adapted from studies on the photodegradation of the parent drug, Ritonavir, illustrating the significant enhancement of degradation rates in the presence of H₂O₂. jeeng.net This highlights the potential role of peroxy species in photosensitivity.

Direct Photolysis Pathways

The stability of ritonavir under direct exposure to light has yielded varied results depending on the experimental conditions. Some forced degradation studies, conducted according to ICH guidelines, have reported that ritonavir is stable under photolytic stress. rsc.org However, other research indicates that ritonavir can undergo degradation when exposed to artificial solar light.

In a study investigating the removal of ritonavir from aqueous environments, direct photolysis was observed to follow pseudo-first-order kinetics. The degradation rate, however, was found to be relatively slow and influenced by the water matrix. In high-purity Milli-Q water, the degradation rate constant was minimal, whereas in tap water, the rate was slightly higher, suggesting that components within the tap water may contribute to the degradation process. jeeng.net Although these findings relate to the parent drug, they provide context for the potential environmental fate of ritonavir and its derivatives when exposed to sunlight.

The following table summarizes the kinetic parameters for the direct photolysis of ritonavir in different aqueous media.

Table 1: Kinetic Parameters for Direct Photolysis of Ritonavir under Solar Light Irradiation

Water MatrixPseudo-First-Order Rate Constant (k, min⁻¹)Half-Life (t½, min)
Milli-Q Water0.00097700.8995
Tap Water0.00262670.8199

Data derived from a study on the photodegradation of ritonavir in aqueous solutions. jeeng.net

Photosensitized Oxidation Processes

Photosensitized oxidation processes, particularly those involving the generation of highly reactive hydroxyl radicals (•OH), have been shown to be significantly more effective at degrading ritonavir than direct photolysis. jeeng.net The UV/H₂O₂ process is a prime example of such an advanced oxidation process. In this system, the photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals, which are potent oxidizing agents capable of rapidly degrading organic molecules like ritonavir.

Studies have demonstrated that the UV/H₂O₂ process can achieve complete degradation of ritonavir. jeeng.net The reaction kinetics also follow a pseudo-first-order model. The rate of degradation is substantially faster than direct photolysis, with the half-life of ritonavir decreasing to mere minutes. The efficiency of the process is dependent on the concentration of hydrogen peroxide used. jeeng.net

The proposed mechanism for such oxidative degradation pathways involves the formation and subsequent decomposition of alkylperoxide radicals. These intermediates can lead to the formation of corresponding alcohols and ketones, as well as fragmentation of the carbon chain, resulting in various acyclic products. researchgate.net This mechanism underscores the role of this compound as a transient intermediate in the photosensitized oxidation pathway.

The table below presents the kinetic data for the degradation of ritonavir via the photosensitized UV/H₂O₂ process.

Table 2: Kinetic Parameters for Photosensitized Oxidation of Ritonavir (UV/H₂O₂ Process)

H₂O₂ Volume (µL)Water MatrixPseudo-First-Order Rate Constant (k, min⁻¹)Half-Life (t½, min)
125Milli-Q Water0.12745.440.9843
250Milli-Q Water0.07649.070.9595
500Milli-Q Water0.14394.820.9844

Data from a study on the degradation of ritonavir using the UV/H₂O₂ process in Milli-Q water. jeeng.net

Hydrolytic Stability of this compound under Varied pH Conditions

Specific studies detailing the kinetic and mechanistic pathways of the hydrolytic stability of this compound across a range of pH conditions are not readily found in the reviewed scientific literature. The available research on ritonavir's degradation focuses primarily on the parent drug rather than its specific peroxide impurities.

For context, the parent compound, ritonavir, is known to be susceptible to hydrolytic degradation, a vulnerability attributed to the presence of carbamate and urea moieties in its structure. researchgate.netnih.gov Its stability is pH-dependent, with degradation observed under acidic, alkaline, and neutral conditions. rsc.org Generally, ritonavir is more prone to degradation in alkaline and acidic environments compared to neutral conditions. rsc.orgnih.gov In one study, ten distinct degradation products were identified under various hydrolytic stresses, indicating complex degradation pathways. rsc.org

The following table summarizes the degradation of the parent drug, ritonavir, under different hydrolytic conditions as observed in a forced degradation study. It is important to note that this data pertains to ritonavir, not its hydroperoxide, but provides insight into the stability of the core molecular structure under hydrolytic stress.

Table 3: Summary of Ritonavir Degradation under Hydrolytic Stress Conditions

Stress ConditionObservationDegradation Products Formed
Acid HydrolysisDegradation observedDP-3, DP-4, DP-5, DP-7, DP-8, DP-10
Alkaline HydrolysisDegradation observedDP-1, DP-2, DP-6, DP-9, DP-10
Neutral HydrolysisDegradation observedDP-1, DP-2, DP-3, DP-8, DP-10

Data adapted from a study characterizing the degradation products of ritonavir. rsc.org "DP" refers to specific degradation products identified in the study.

Computational Chemistry and Theoretical Investigations of Ritonavir Hydroperoxide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules, making it highly suitable for mapping the complex mechanisms of chemical reactions, including oxidation. nih.gov

The formation of a hydroperoxide on the ritonavir molecule would likely proceed through a multi-step radical mechanism or via oxidation by metabolic enzymes like cytochrome P450. A complete theoretical analysis would involve calculating the energy barriers (activation energies) for various potential pathways to identify the most kinetically favorable route. This involves locating the transition state—the highest energy point along the reaction coordinate—that connects the reactant (ritonavir) and the hydroperoxide intermediate.

While specific transition state calculations for ritonavir hydroperoxide formation are not available in the reviewed literature, DFT studies on analogous structures, such as the thiazole (B1198619) ring, provide a model for such a process. Research on the oxidation of thiazole rings by cytochrome P450 models indicates that the activation mechanism is highly dependent on the substituents present on the ring. researchgate.net For example, the rate-determining step in the oxidation of some primary amines to form a reactive intermediate was identified as the first N-oxidation, a process that could be analogous to initial steps of hydroperoxide formation. researchgate.net A full DFT study on ritonavir would similarly model the interaction with an oxidant (e.g., a hydroxyl or peroxyl radical) and calculate the energy profile for the hydrogen abstraction and subsequent oxygen addition leading to the hydroperoxide.

Hydroperoxides are inherently unstable and can decompose to form a variety of secondary oxidation products, including aldehydes and ketones. Theoretical DFT calculations can predict the likely decomposition pathways by modeling the homolytic cleavage of the weak oxygen-oxygen bond to form alkoxyl and hydroxyl radicals. The subsequent rearrangement and fragmentation of the resulting ritonavir-derived alkoxyl radical could then be modeled to predict a cascade of stable degradation products.

Direct theoretical predictions for this compound decomposition products are not found in the surveyed literature. However, experimental studies using forced degradation have identified several oxidative degradants of ritonavir. nih.govijpsr.comrjptonline.org In one such study, ritonavir was subjected to oxidative stress, and the resulting products were characterized by LC-MS/MS, which proposed decomposition pathways based on the identified masses. nih.gov A theoretical study would complement this by calculating the relative thermodynamic stabilities of the proposed products and the energy barriers for the reactions leading to them, thereby confirming the most probable decomposition pathways.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predicting Oxidative Susceptibility

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's chemical structure with a specific activity, such as biological effect or, potentially, chemical reactivity. A QSAR model designed to predict oxidative susceptibility would be trained on a dataset of molecules with known oxidation rates or potentials. This model could then be used to predict the likelihood of a new molecule, like ritonavir, undergoing oxidation.

The literature contains QSAR models related to ritonavir, but these focus on predicting anti-HIV efficacy against various viral strains or cytotoxicity of its analogs. nih.gov No specific QSAR models developed for the purpose of predicting the oxidative susceptibility or degradation of ritonavir were identified in the performed search. Developing such a model would require a substantial dataset of experimentally determined oxidation liabilities for a diverse set of structurally related compounds.

Electronic Structure Calculations for Elucidating Oxidative Reactivity

The susceptibility of a molecule to oxidation is fundamentally governed by its electronic structure. Sites that are electron-rich are more likely to react with electrophilic oxidants. Electronic structure calculations, often performed using DFT, can identify these reactive sites by mapping properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The ritonavir molecule contains several moieties potentially susceptible to oxidation, including two thiazole rings, ether linkages, and secondary amine groups. The thiazole ring, in particular, has been the subject of computational studies that shed light on its oxidative reactivity. researchgate.net DFT studies on thiazole derivatives have shown that the distribution of electron density, which can be influenced by various substituents, dictates the pathway of oxidation. researchgate.net For instance, thiazoles with electron-donating groups tend to undergo a direct ring-opening upon oxidation, whereas those with electron-withdrawing groups may proceed through intermediate steps. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide key insights. The HOMO represents the region from which an electron is most easily donated; a higher HOMO energy indicates greater susceptibility to oxidation. A computational analysis of ritonavir would likely show the HOMO localized on electron-rich regions such as the nitrogen and sulfur atoms of the thiazole rings, making them probable sites for initial oxidative attack. The interaction of ritonavir with the metabolic enzyme CYP3A4, which it potently inhibits, is also an electronic phenomenon. Structural and kinetic studies show that ritonavir binds directly to the heme iron of the enzyme via one of its thiazole nitrogen atoms, a process that inherently involves the molecule's electronic properties and prevents the oxidative metabolism of other drugs. pnas.org

Strategic Approaches for the Synthesis of Ritonavir Hydroperoxide As a Reference Standard

Chemical Synthesis Methodologies for Targeted Hydroperoxide Generation

To overcome the challenges of non-selective oxidation, a multi-step strategic synthesis is employed. This approach focuses on introducing a specific reactive moiety onto the Ritonavir precursor, which then directs the selective formation of the hydroperoxide at the desired position. researchgate.netresearchgate.net

The core of the method is the reaction of the propenyl-modified substrate with molecular oxygen and a silane, such as triethylsilane, in the presence of a cobalt(II) catalyst. researchgate.netnih.gov The mechanism involves a Markovnikov-selective metal hydrogen atom transfer (MHAT) from a cobalt hydride species to the alkene, generating a caged alkyl radical. nih.gov This radical is then intercepted by molecular oxygen to form an alkyldioxy intermediate, which subsequently reacts to form a triethylsilyl peroxide. nih.gov For unactivated alkenes, Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(thd)2) has been identified as a superior catalyst compared to others like Co(acac)2. researchgate.netethz.ch This silyl (B83357) peroxide is then readily converted to the target hydroperoxide.

Table 1: Key Components in Isayama–Mukaiyama Hydroperoxysilylation for Ritonavir Hydroperoxide Synthesis

Component Role Example
Substrate Precursor molecule containing the target site for oxidation. A Ritonavir precursor modified with a terminal propenyl group on the thiazole (B1198619) ring.
Catalyst Facilitates the reaction between the olefin, oxygen, and silane. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(thd)2). researchgate.net
Oxidant Source of oxygen atoms for hydroperoxide formation. Molecular oxygen (O2). researchgate.net
Hydride Source Reacts with the olefin to initiate the radical process. Triethylsilane (Et3SiH). nih.gov

| Solvent | Provides the medium for the reaction. | Typically a non-polar organic solvent. |

General controlled oxidation or forced degradation methods are ill-suited for the preparation of specific this compound isomers for use as reference standards. The Ritonavir molecule possesses multiple sites that can be oxidized, and applying a general oxidant leads to a complex array of degradation products rather than a single, desired isomer. researchgate.netresearchgate.net This lack of selectivity makes the isolation and purification of the target compound exceedingly difficult and inefficient.

The strategic advantage of the Isayama–Mukaiyama reaction lies in its ability to circumvent this issue. By first synthetically installing a uniquely reactive functional group (the propenyl moiety) at the specific carbon atom where the hydroperoxide is desired, the subsequent oxidation is directed exclusively to that site. This targeted approach ensures the production of a single, specific isomer, which is a fundamental requirement for a high-purity chemical reference standard.

Purification and Isolation Techniques for High-Purity Reference Material

The synthesis of this compound yields a crude product that must undergo rigorous purification to meet the stringent purity requirements for a reference standard. The process typically involves a multi-step approach combining several chromatographic and extraction techniques to remove unreacted starting materials, catalysts, and reaction byproducts.

A common purification workflow begins with an initial workup procedure. This may involve washing the reaction mixture with aqueous solutions, such as saturated sodium bicarbonate and brine, to remove water-soluble impurities and neutralize any acidic components. chemicalbook.comgoogle.com The organic phase containing the product is then dried using an agent like anhydrous sodium sulfate. chemicalbook.com

The primary purification step is typically column chromatography. google.com This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel), allowing for the isolation of the target hydroperoxide from other components in the crude mixture. The choice of solvent system (eluent) is critical for achieving effective separation.

Following chromatography, a final purification step such as recrystallization may be employed. chemicalbook.com The isolated product is dissolved in a suitable solvent system and allowed to crystallize slowly, a process that excludes impurities from the crystal lattice, yielding a product of very high purity. The final isolated solid is then dried under vacuum to remove residual solvents. chemicalbook.com The purity of the final reference material is confirmed using validated analytical methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netajol.infopharmainfo.in

Table 2: Purification and Isolation Workflow for this compound

Step Technique Purpose
1. Aqueous Workup Liquid-liquid extraction with aqueous solutions (e.g., NaHCO3, brine). chemicalbook.com Removal of water-soluble impurities, salts, and acidic/basic residues.
2. Drying Treatment with an anhydrous drying agent (e.g., Na2SO4). chemicalbook.com Removal of residual water from the organic solvent.
3. Primary Purification Column Chromatography. google.com Separation of the target compound from starting materials and major byproducts.
4. Final Purification Recrystallization. chemicalbook.com To achieve the high purity required for a reference standard by removing trace impurities.

| 5. Purity Confirmation | Analytical techniques such as RP-HPLC, NMR Spectroscopy. researchgate.netpharmainfo.in | To verify the identity and quantify the purity of the final product. |

Integration of Degradation Science with Analytical Quality by Design Aqbd Principles

Method Development for Robustness and Specificity against Oxidative Degradants

The primary objective of applying AQbD to analytical method development is to create a method that is well-understood and consistently meets its predefined objectives. chromatographyonline.com For Ritonavir, this involves developing a stability-indicating method that is highly specific for the drug substance in the presence of its degradation products, including the critical oxidative degradant, Ritonavir hydroperoxide.

A common analytical technique for this purpose is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS/MS) for structural elucidation of degradants. nih.govsigmaaldrich.cn The development of a robust RP-HPLC method for Ritonavir and its hydroperoxide involves a systematic evaluation of critical method parameters (CMPs) and their impact on critical quality attributes (CQAs) of the analytical method, such as resolution, peak tailing, and sensitivity.

Initial risk assessment, a cornerstone of AQbD, helps in identifying potential variables that could affect the method's performance. For an RP-HPLC method, these variables often include the type of stationary phase, mobile phase composition (including pH and organic modifiers), column temperature, and flow rate. Design of Experiments (DoE) is then employed to systematically study the effects of these variables and their interactions, leading to the definition of a Method Operable Design Region (MODR). Operating within the MODR ensures the method's robustness and consistent performance.

For instance, in the separation of Ritonavir from its hydroperoxide, the choice of the stationary phase, such as a C18 column, and the optimization of the mobile phase, often a mixture of an aqueous buffer and organic solvents like acetonitrile (B52724) and methanol, are critical. nih.govijpsr.com The gradient elution program is meticulously optimized to ensure adequate separation of the parent drug from all its degradation products. ijpsr.com

Table 1: Illustrative Parameters for a Robust RP-HPLC Method for Ritonavir and its Oxidative Degradants

ParameterConditionRationale
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for Ritonavir and its relatively non-polar degradants. nih.govsigmaaldrich.cn
Mobile Phase A Ammonium Acetate BufferControls the pH and influences the ionization and retention of the analytes. ijpsr.com
Mobile Phase B Acetonitrile/Methanol MixtureOrganic modifiers to elute the analytes from the column; the ratio is optimized for best separation. nih.govijpsr.com
Elution Mode GradientAllows for the effective separation of compounds with a range of polarities within a reasonable run time. ijpsr.com
Flow Rate 1.0 mL/minA typical flow rate that provides a balance between analysis time and chromatographic efficiency. ijpsr.com
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 240 nmA wavelength at which Ritonavir and its key degradants exhibit significant absorbance. ijpsr.com

By defining the MODR, the method demonstrates robustness, meaning it is insensitive to small, deliberate variations in method parameters, thus ensuring reliable performance during routine use and inter-laboratory transfers.

Forced Degradation Study Design for Comprehensive Hydroperoxide Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps in identifying potential degradation products and understanding the intrinsic stability of a drug substance. nih.gov When focusing on this compound, the design of the forced degradation study is tailored to promote oxidative degradation. This is typically achieved by exposing Ritonavir to a strong oxidizing agent, most commonly hydrogen peroxide (H₂O₂). nih.govimpactfactor.org

The conditions for the forced degradation study are carefully selected to achieve a relevant level of degradation (typically 5-20%) without completely degrading the parent drug. This allows for the detection and characterization of the resulting degradants. The concentration of the oxidizing agent, temperature, and duration of exposure are key variables that are optimized.

A comprehensive assessment of hydroperoxide formation involves subjecting Ritonavir to a range of oxidative stress conditions. For example, studies may be conducted using different concentrations of H₂O₂ at various temperatures and time points. The resulting samples are then analyzed using the developed stability-indicating analytical method. This approach not only confirms the formation of this compound but also helps in understanding the kinetics of its formation and potential secondary degradation pathways.

LC-MS/MS plays a crucial role in these studies, as it allows for the tentative identification of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov This information is invaluable for confirming the structure of this compound and other oxidative degradants.

Table 2: Representative Conditions for Forced Oxidative Degradation of Ritonavir

Stress ConditionReagent and ConcentrationTemperatureDurationObserved Degradation
Oxidative 3% Hydrogen PeroxideRoom Temperature24 hoursModerate degradation with formation of hydroperoxide and other oxidative products.
Oxidative 10% Hydrogen Peroxide60 °C8 hoursSignificant degradation, suitable for generating higher levels of degradants for characterization.
Oxidative 30% Hydrogen Peroxide70 °C30 minutesAccelerated degradation to quickly assess primary oxidative pathways. nih.gov

The data generated from these forced degradation studies are fundamental to the AQbD approach. They provide a deeper understanding of the degradation profile of Ritonavir, which informs the development of a more robust and specific analytical method. Furthermore, this knowledge is essential for establishing appropriate specifications for impurities and for the development of stable pharmaceutical formulations. By systematically investigating the formation of this compound, a comprehensive control strategy can be implemented to ensure the quality and safety of the final drug product.

Future Research Directions in Ritonavir Hydroperoxide Chemical Analysis and Degradation Science

Advanced Mechanistic Investigations via Isotopic Labeling Studies

A complete understanding of the reaction mechanism is fundamental to developing effective strategies to prevent the formation of Ritonavir hydroperoxide. While forced degradation studies confirm that Ritonavir is susceptible to oxidation, the precise molecular mechanism of hydroperoxide formation is not fully elucidated. researchgate.netnih.gov Isotopic labeling is a powerful technique for tracing the pathways of atoms through chemical reactions, providing definitive mechanistic insights. musechem.com

Future research should employ isotopic labeling to investigate the origin of the oxygen atoms in the this compound molecule. For example, studies could be conducted in an atmosphere enriched with ¹⁸O₂ or in the presence of H₂¹⁸O. By analyzing the resulting degradation products using mass spectrometry, it would be possible to determine whether the hydroperoxide oxygen originates from molecular oxygen, water, or another source. This information is crucial for identifying the primary degradation pathway and designing targeted stabilization strategies, such as the inclusion of specific antioxidants or the use of oxygen-impermeable packaging.

Research QuestionProposed Isotopic Labeling ExperimentAnalytical TechniqueExpected Outcome
Does atmospheric oxygen directly form the hydroperoxide?Store Ritonavir under an ¹⁸O₂-enriched atmosphere.LC-MS/MSDetection of an increased mass corresponding to the incorporation of ¹⁸O into the this compound molecule.
Is water involved in the hydroperoxide formation (e.g., via hydrolysis followed by oxidation)?Degrade Ritonavir in the presence of H₂¹⁸O.LC-MS/MSDetermination of whether ¹⁸O is incorporated into the hydroperoxide or other degradation products.
What is the role of radical initiators?Introduce a radical initiator containing a heavy isotope (e.g., ¹³C) and analyze for adducts or characteristic degradation products.High-Resolution Mass SpectrometryIdentification of reaction intermediates and confirmation of a free-radical mediated degradation pathway.

Predictive Modeling of Oxidative Degradation in Complex Pharmaceutical Systems

The stability of Ritonavir in a final drug product is influenced by a multitude of factors, including the formulation composition, manufacturing process, and storage conditions. Predicting the rate of this compound formation in these complex systems is a significant challenge. Future research should focus on developing predictive models that can simulate the oxidative degradation of Ritonavir.

Building on the principles of physiologically based pharmacokinetic (PBPK) modeling, which is used to predict drug behavior in the body, similar computational models can be developed for chemical stability. nih.govnih.gov These "in-silico stability" models would integrate data on the intrinsic reactivity of the Ritonavir molecule (from quantum chemical calculations), kinetic data from forced degradation studies, and information on the physicochemical properties of the formulation (e.g., excipient type, moisture content, oxygen permeability of packaging). Such models could be used to perform virtual experiments, rapidly screen different formulations for their stability, and identify critical parameters that control hydroperoxide formation. This approach would accelerate formulation development and lead to the design of more robust drug products.

Model Input ParameterRationaleData Source
Quantum Chemical Data Identify the most reactive sites on the Ritonavir molecule susceptible to oxidative attack.Density Functional Theory (DFT) calculations.
Forced Degradation Kinetics Determine the reaction rate constants for hydroperoxide formation under various stress conditions (light, heat, humidity). impactfactor.orgExperimental data from laboratory studies.
Excipient Interaction Parameters Quantify the pro-oxidant or antioxidant effects of common pharmaceutical excipients.Literature data or targeted experimental screening.
Packaging Characteristics Account for the ingress of oxygen and moisture into the dosage form over time.Material specifications from packaging suppliers (e.g., Oxygen Transmission Rate).

Q & A

Basic Research Questions

Q. What experimental methods are recommended to characterize the chemical identity and purity of ritonavir hydroperoxide?

  • Methodological Answer : Utilize a combination of infrared (IR) absorption spectroscopy, high-performance liquid chromatography (HPLC), and X-ray diffraction (XRD). IR spectroscopy verifies functional groups by comparing spectra to reference standards. HPLC with a validated mobile phase (e.g., 0.03M monobasic potassium phosphate and acetonitrile in a 1:1 ratio) ensures chromatographic purity, while XRD confirms crystalline structure alignment with certified reference materials .

Q. How should researchers address stability concerns during the preparation of this compound solutions?

  • Methodological Answer : Avoid alkaline conditions and residual detergents by rinsing glassware with distilled water. Prepare solutions in neutral or acidic buffers (e.g., 0.03M monobasic potassium phosphate) and store them in light-resistant containers at controlled temperatures (5–30°C). Monitor degradation using stability-indicating assays like reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models integrate preclinical and clinical data to predict this compound interactions?

  • Methodological Answer : Develop a PBPK model using software like Simcyp®. Calibrate the model with preclinical absorption/distribution data and validate it against clinical pharmacokinetic (PK) parameters (e.g., AUC, Cmax). Incorporate enzyme inhibition/induction data (e.g., CYP3A4 modulation by ritonavir) to simulate drug-drug interactions. Ensure model accuracy by verifying predictions within ±20% of observed clinical PK values .

Q. What statistical approaches are effective for analyzing exposure-response relationships in this compound antiviral studies?

  • Methodological Answer : Perform exploratory exposure-response (ER) analyses using graphical methods (e.g., PK/PD scatterplots) and nonlinear mixed-effects modeling. Corrogate this compound trough concentrations (Ctrough) with virologic endpoints (e.g., viral load reduction). Apply Bayesian frameworks to account for interpatient variability in high-risk cohorts .

Q. How can researchers resolve discrepancies between clinical trial data and real-world pharmacovigilance findings for ritonavir-associated cardiovascular events?

  • Methodological Answer : Conduct disproportionality analyses (e.g., reporting odds ratios) in databases like FAERS or VigiBase. Adjust for confounding factors (e.g., concomitant protease inhibitors, patient comorbidities) using multivariate regression. Compare event rates to background incidence in HIV-positive populations to distinguish drug-specific signals from disease-related risks .

Q. What methodological considerations are critical when modeling this compound interactions with enzyme inducers like rifampicin?

  • Methodological Answer : Use non-linear mixed-effects modeling (e.g., Monolix®) to estimate apparent oral clearance (CL/F) changes. Incorporate body weight as a covariate on volume of distribution. Validate models with clinical PK data from drug interaction studies, ensuring predictions align within two-fold of observed values .

Methodological Frameworks for Research Design

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s mechanisms of action?

  • Methodological Answer : Ensure hypotheses are F easible (e.g., accessible lab resources), I nteresting (novel insights into oxidative stress pathways), N ovel (unexplored hydroperoxide metabolites), E thical (animal model compliance), and R elevant (implications for antiviral drug design). Use PICO frameworks to define patient subgroups and clinical endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.